diethyl N-allyliminodiacetate
Description
Diethyl N-allyliminodiacetate is a specialized organic compound featuring an iminodiacetic acid backbone modified with an allyl group and two ethyl ester moieties. Below, we analyze esters, amides, and coordination complexes to infer properties and behaviors relevant to this compound.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]acetate |
InChI |
InChI=1S/C11H19NO4/c1-4-7-12(8-10(13)15-5-2)9-11(14)16-6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
KHKLCAKLGCXEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC=C)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Esters: Diethyl Succinate ()
Diethyl succinate (C₈H₁₄O₄) shares ester functionalities with diethyl N-allyliminodiacetate. Key properties include:
| Property | Diethyl Succinate | Inferred for this compound |
|---|---|---|
| Boiling Point | ~80°C | Likely higher due to polar imino group |
| Solubility | Miscible in organic solvents | Similar solubility in polar aprotic solvents |
| Stability | Stable under inert storage | May require inert gas due to allyl reactivity |
| Applications | Flavoring agent (FEMA 2377) | Likely synthetic intermediate or ligand |
Diethyl succinate’s low toxicity and pleasant odor make it suitable for food applications, whereas this compound’s allyl group may confer reactivity (e.g., polymerization or coordination) absent in succinate esters .
Coordination Complexes: Boron Trifluoride Diethyl Etherate ()
Boron trifluoride diethyl etherate (BF₃·Et₂O) is a Lewis acid catalyst with ether coordination. Comparisons highlight handling and reactivity differences:
| Property | BF₃·Et₂O | Inferred for this compound |
|---|---|---|
| Storage Conditions | Inert gas, moisture-free | May require similar precautions |
| Reactivity | Pyrophoric, water-sensitive | Allyl group may undergo addition reactions |
| Applications | Catalyst in organic synthesis | Potential as a ligand in metal complexes |
BF₃·Et₂O’s hazardous handling (e.g., pyrophoricity) contrasts with the likely milder hazards of this compound, though both may require inert atmospheres for stability .
Amides: Dimethyl Acetamide ()
Dimethyl acetamide (DMAC, C₄H₉NO) is a polar aprotic solvent. Functional group differences lead to distinct properties:
| Property | DMAC | Inferred for this compound |
|---|---|---|
| Polarity | High (amide group) | Moderate (ester and imino groups) |
| Toxicity | Suspected reproductive toxin | Likely lower due to ester groups |
| Applications | Industrial solvent | Coordination chemistry or drug synthesis |
Pharmaceutical Salts: N,N-Dibenzylethylenediamine Diacetate ()
This compound is a pharmaceutical excipient with diacetate and amine groups. Key contrasts include:
| Property | Dibenzylethylenediamine Diacetate | This compound |
|---|---|---|
| Functionality | Diacetate salt, amine | Ester, allyl, imino groups |
| Applications | Drug formulation excipient | Potential metal chelation or synthesis |
| Stability | High (salt form) | May degrade under acidic/basic conditions |
The diacetate’s ionic nature enhances stability, whereas this compound’s ester groups may confer hydrolytic instability .
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control via in-process checks (e.g., TLC monitoring). Use statistical process control (SPC) charts to track purity across batches. Investigate outliers using root-cause analysis (e.g., reagent degradation, moisture sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
